![molecular formula C17H15FN2O B2761568 3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole CAS No. 477708-86-4](/img/structure/B2761568.png)
3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole
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Overview
Description
The compound “3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, and a biphenyl group, which consists of two connected phenyl rings . The biphenyl group is substituted with a fluoro atom .
Scientific Research Applications
Pharmaceutical Research
This compound is a part of the imidazole class, which is known for its therapeutic potential. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties . The presence of the 1H-pyrazole moiety in this compound suggests it may be useful in the development of new medications, particularly as a scaffold for creating molecules with specific pharmacological targets.
Blood Coagulation Inhibition
Compounds similar to 3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole have been studied for their ability to inhibit blood coagulation factor Xa . This is crucial for developing new anticoagulant drugs that can prevent thrombosis without the risk of bleeding associated with current therapies.
Chemical Synthesis
The biphenyl structure of this compound, particularly the presence of a fluorine atom, makes it a valuable intermediate in organic synthesis . It can be used to introduce fluorinated biphenyl groups into larger molecules, which is a common requirement in the synthesis of complex organic compounds, including drugs and agrochemicals.
Mechanism of Action
Target of Action
A structurally similar compound, dpc423, is known to inhibit blood coagulation factor xa . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
Based on the information about the similar compound dpc423, it can be inferred that the compound might interact with its target, factor xa, leading to inhibition of the coagulation cascade .
Biochemical Pathways
Factor Xa, along with nonenzymatic cofactor Va and Ca2+ on the phospholipid surface of platelets or endothelial cells, forms the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, thus initiating a process that ultimately leads to clot formation . Inhibition of factor Xa by the compound would disrupt this pathway, potentially preventing clot formation .
Pharmacokinetics
The similar compound dpc423 is reported to be orally bioavailable , suggesting that “3-{1-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole” might also have good oral bioavailability.
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound might prevent clot formation by inhibiting the coagulation cascade .
properties
IUPAC Name |
5-[1-(3-fluoro-4-phenylphenoxy)ethyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-12(17-9-10-19-20-17)21-14-7-8-15(16(18)11-14)13-5-3-2-4-6-13/h2-12H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAFDXPVXZRZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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